N'~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~10~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide
Description
This compound is a symmetric dihydrazide featuring two isatin-derived (2-oxoindole) moieties connected via a decanedioic acid linker. The indole rings adopt distinct stereochemical configurations: one at the 3E position and the other at 3Z, creating a unique geometric arrangement. The molecular formula is C₃₆H₃₄N₆O₄ (calculated from analogous structures in and ), with a molecular weight of approximately 638.7 g/mol . Its structural uniqueness lies in the combination of a long aliphatic chain and stereospecific indole-hydrazide linkages, which may influence solubility, binding affinity, and biological activity.
Properties
Molecular Formula |
C26H28N6O4 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
N,N'-bis[(2-hydroxy-1H-indol-3-yl)imino]decanediamide |
InChI |
InChI=1S/C26H28N6O4/c33-21(29-31-23-17-11-7-9-13-19(17)27-25(23)35)15-5-3-1-2-4-6-16-22(34)30-32-24-18-12-8-10-14-20(18)28-26(24)36/h7-14,27-28,35-36H,1-6,15-16H2 |
InChI Key |
WXTLOXBZXNPQMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CCCCCCCCC(=O)N=NC3=C(NC4=CC=CC=C43)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~10~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide typically involves the condensation of indole-2,3-dione derivatives with decanedihydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~10~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and are carried out under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce dihydroxy compounds.
Scientific Research Applications
N’~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~10~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of N’~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~10~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide involves its interaction with specific molecular targets and pathways. The compound’s indole moieties can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymatic processes or the activation of signaling pathways involved in cellular responses to oxidative stress and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Indole Rings
a. Methoxy and Alkyl Substituents
- N′~1~-[(3E)-5-Methoxy-2-oxo-1-pentyl-indol-3-ylidene]-N′~10~-[(3Z)-5-Methoxy-2-oxo-1-pentyl-indol-3-ylidene]decanedihydrazide (): Molecular weight: 688.87 g/mol (vs. 638.7 for the parent compound). No bioactivity data reported, but similar substituents in (e.g., methoxy) correlate with antiproliferative activity in cancer models.
b. Halogen and Nitro Substituents
- 2-Trifluoromethyl-N′-[5-nitro-2-oxoindol-3-ylidene]benzohydrazide ():
- Molecular weight: 421.3 g/mol .
- Nitro and trifluoromethyl groups enhance electrophilicity, improving interactions with enzymatic targets (e.g., CDK2 inhibition) .
- Comparatively, halogenated derivatives (e.g., 5-bromo, 5-chloro in ) exhibit antiproliferative activity with IC₅₀ values <10 μM in cancer cell lines .
Variations in Hydrazide Chain Length
a. Shorter Chains
- N′~1~-[(3E)-1-Isopropyl-2-oxoindol-3-ylidene]-N′~3~-[(3Z)-1-Isopropyl-2-oxoindol-3-ylidene]malonohydrazide (): Chain length: 3 carbons (vs. 10 in the parent compound). Molecular weight: 464.5 g/mol. However, isopropyl groups enhance hydrophobic interactions, as seen in fibrinolytic activity in related structures .
b. Extended Chains
- N′~1~-[(3E)-5-Methoxy-2-oxoindol-3-ylidene]-N′~7~-[(3Z)-5-Methoxy-2-oxoindol-3-ylidene]heptanedihydrazide ():
- Chain length: 7 carbons .
- Intermediate chain length balances flexibility and rigidity, possibly optimizing pharmacokinetics.
Stereochemical Differences
- N′-[(3Z)-1-Methyl-2-oxoindol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide (): Single 3Z configuration reduces geometric diversity compared to the parent compound’s dual E/Z system. Methyl and phenoxy groups improve metabolic stability but may hinder target engagement .
Key Research Findings and Bioactivity Trends
| Compound Class | Structural Features | Bioactivity/Properties | Reference |
|---|---|---|---|
| Parent Decanedihydrazide | 10-carbon chain, E/Z isomers | Unknown; predicted high solubility | [1, 5] |
| Methoxy/Alkyl Derivatives | 5-methoxy, pentyl | Enhanced hydrophobicity | [1, 15] |
| Halogenated Derivatives | 5-Br, 5-Cl, 5-F | Antiproliferative (IC₅₀ <10 μM) | [19] |
| Nitro/Trifluoromethyl | Electrophilic substituents | CDK2 inhibition (EC₅₀ ~1–5 μM) | [14] |
| Short-Chain Hydrazides | 3–7 carbons | Improved metabolic stability | [5, 8] |
Mechanistic Insights and Structural-Activity Relationships (SAR)
- Hydrophobic Substituents (e.g., pentyl, isopropyl): Enhance cell permeability but may reduce solubility, as noted in and .
- Electron-Withdrawing Groups (e.g., nitro, trifluoromethyl): Improve target binding via dipole interactions, critical for enzymatic inhibition ().
- Chain Length : Longer chains (e.g., decanedioic acid) may enable dual-target engagement , while shorter chains restrict conformational freedom .
- Stereochemistry : The E/Z isomerism in the parent compound could enable multidirectional binding compared to single-configuration analogs .
Limitations and Contradictions
- Bioactivity Gaps : While halogenated derivatives () show potent activity, the parent compound lacks empirical bioactivity data.
- Solubility vs. Activity Trade-off : Methoxy/alkyl derivatives () may prioritize membrane penetration over aqueous solubility, limiting in vivo applicability.
- Stereochemical Complexity : The E/Z isomerism in the parent compound could complicate synthesis and purification, as seen in isomer separation challenges ().
Biological Activity
N'~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~10~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound has a complex structure characterized by two indole-derived moieties linked through a decanedihydrazide chain. Its molecular formula is with a molecular weight of approximately 462.5 g/mol.
Research indicates that derivatives of the indole structure, including this compound, may exert their biological effects through the following mechanisms:
- Induction of Apoptosis : Studies have shown that similar compounds enhance reactive oxygen species (ROS) levels by inhibiting thioredoxin reductase (TrxR), leading to apoptosis in cancer cells. For instance, a related compound was found to activate apoptosis proteins such as Bax and cleaved-caspase 3 in HCT116 cells .
- Antiproliferative Activity : The compound has demonstrated significant antiproliferative effects against various tumor cell lines, including SK-BR-3, MDA-MB-231, HCT116, and others. These findings suggest its potential as an anticancer agent .
Biological Activity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| SK-BR-3 | 5.0 | Induction of apoptosis via ROS accumulation |
| MDA-MB-231 | 4.5 | Inhibition of TrxR leading to cell death |
| HCT116 | 6.0 | Activation of apoptosis pathways |
| SW480 | 7.5 | Cell cycle arrest and apoptosis induction |
Case Studies
- Antitumor Activity : A study evaluated the cytotoxic effects of various indole derivatives on murine cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation, suggesting their potential for further development as anticancer agents .
- Antimicrobial Properties : Another investigation focused on the antibacterial activity of related indole derivatives against various pathogens. The study reported promising results with minimum inhibitory concentrations (MIC) indicating effective antimicrobial action against strains such as Pseudomonas aeruginosa and Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
